molecular formula C9H10O4 B101281 Methyl 2,6-dihydroxy-4-methylbenzoate CAS No. 16846-10-9

Methyl 2,6-dihydroxy-4-methylbenzoate

Cat. No. B101281
CAS RN: 16846-10-9
M. Wt: 182.17 g/mol
InChI Key: RIJMQNGJNNAAQK-UHFFFAOYSA-N
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Description

Methyl 2,6-dihydroxy-4-methylbenzoate is a compound that is structurally related to various benzoic acid derivatives and methyl esters. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of methyl 2,6-dihydroxy-4-methylbenzoate.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, esterification, and the formation of intermediates that are structurally similar to methyl 2,6-dihydroxy-4-methylbenzoate. For instance, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involves a thermal cyclization followed by hydrolysis, which could be analogous to potential synthetic routes for methyl 2,6-dihydroxy-4-methylbenzoate . Additionally, the synthesis of various methyl esters of dihydroxybenzoic acids and their ethers has been described, which may share similarities with the esterification steps needed for methyl 2,6-dihydroxy-4-methylbenzoate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within the crystal lattice and the presence of intramolecular hydrogen bonding . These studies suggest that methyl 2,6-dihydroxy-4-methylbenzoate would likely exhibit similar intramolecular interactions and crystal packing motifs.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes reactions such as esterification, oxidation, and alkylation. For example, the oxidation of a thiazocine derivative has been studied, which could provide insights into the oxidation behavior of the methyl groups in methyl 2,6-dihydroxy-4-methylbenzoate . The synthesis of methyl ethers of dihydroxybenzoic acids also involves chemical transformations that could be relevant to the reactivity of methyl 2,6-dihydroxy-4-methylbenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their mesomorphic properties, crystallization behavior, and intermolecular interactions, have been investigated. The study of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding and a 3D framework in its crystal structure, which could be indicative of the solid-state properties of methyl 2,6-dihydroxy-4-methylbenzoate . The mesomorphic properties of certain liquid crystalline compounds have also been reported, which might suggest potential liquid crystalline behavior for methyl 2,6-dihydroxy-4-methylbenzoate under certain conditions .

Scientific Research Applications

Crystal Structure and Analysis

Methyl 2,6-dihydroxy-4-methylbenzoate, as a derivative of methyl 4-hydroxybenzoate (methyl paraben), has been studied for its crystal structure and pharmaceutical activity. The study by Sharfalddin et al. (2020) revealed that the crystal structure of methyl 4-hydroxybenzoate, which is similar in structure to Methyl 2,6-dihydroxy-4-methylbenzoate, comprises molecules condensed into a 3D framework through extensive hydrogen bonding. Computational calculations using quantum mechanical methods provided insights into its pharmaceutical activities (Sharfalddin et al., 2020).

Synthesis for Herbicide Application

A synthesis study by Yuan-xiang (2008) explored the use of Methyl 2,6-dihydroxybenzoate as a precursor in the production of herbicides, specifically Bispyribac-sodium. This involved a series of reactions starting from 2,6-dihydroxybenzoic acid, demonstrating the compound's potential in agricultural applications (Yuan-xiang, 2008).

Cytotoxic Activity

Research on 2,4-dihydroxy-6-methylbenzoates, closely related to Methyl 2,6-dihydroxy-4-methylbenzoate, indicated potential cytotoxic activity. A study by Gomes et al. (2006) found that these compounds, including Methyl 2,6-dihydroxy-4-methylbenzoate, showed varying degrees of cytotoxicity, suggesting their potential in anticancer research (Gomes et al., 2006).

Antimicrobial and Anti-tubercular Activities

A study by Tatipamula and Vedula (2019) demonstrated that Methyl 2,6-dihydroxy-4-methylbenzoate and its derivatives exhibited significant antimicrobial and anti-tubercular activities. This highlights the compound's potential in developing treatments for bacterial and tubercular infections (Tatipamula & Vedula, 2019).

Downstream Processing in Biochemical Synthesis

Meyer et al. (2018) conducted a study on the enzymatic carboxylation of orcinol, resulting in the production of Methyl 2,6-dihydroxy-4-methylbenzoate (DHMBA). This research provided insights into the adsorbent-based downstream processing for the synthesis of DHMBA, indicating its potential in various biochemical applications (Meyer et al., 2018).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2,6-dihydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJMQNGJNNAAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168569
Record name Methyl 2,6-dihydroxy-p-toluate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dihydroxy-4-methylbenzoate

CAS RN

16846-10-9
Record name Methyl 2,6-dihydroxy-4-methylbenzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dihydroxy-p-toluate
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Record name 16846-10-9
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Record name Methyl 2,6-dihydroxy-p-toluate
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Record name Methyl 2,6-dihydroxy-p-toluate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
TK Jayasekara, PC Stevenson… - Journal of Mass …, 2002 - Wiley Online Library
Securidaca longepedunculata Fers (Polygalaceae) is commonly used as a medicine in many parts of Africa and shows promise for protecting stored grain against insect pests. Analysis …
VB Tatipamula, GS Vedula - Journal of the Serbian Chemical Society, 2019 - shd-pub.org.rs
The chemical investigation of lichen Ramalina leiodea (Nyl.) Nyl. yielded five known metabolites, ie., usnic acid (1), ethyl everninate (2), scrobiculin (3), methyl 2, 6-dihydroxy-4-…
Number of citations: 19 shd-pub.org.rs
VB Tatipamula, A Ketha - 2020 - nopr.niscpr.res.in
The chemical examination of the ethanolic extract of manglicolous lichen Parmotrema tinctorum (Pt-Et) has resulted in isolation of six known metabolites, i.e., methyl-β-…
Number of citations: 9 nopr.niscpr.res.in
VB Tatipamula, GS Vedula, AVS Sastry - Future Journal of Pharmaceutical …, 2019 - Springer
Background Lichen is a composite organism composed of fungus in association with algae or cyanobacteria. Particularly, lichen betide to mangroves are named as manglicolous …
Number of citations: 17 link.springer.com
VB Tatipamula, H Polimati… - Indian Journal of …, 2020 - pdfs.semanticscholar.org
The chemical investigation of acetone extract of manglicolous lichen Ramalina leiodea yielded three known metabolites, methyl 2, 6-dihydroxy-4-methyl benzoate (1), haematommic …
Number of citations: 12 pdfs.semanticscholar.org
PE Hansen, J Spanget-Larsen - Journal of Molecular Structure, 2012 - Elsevier
OH stretching frequencies are investigated for a series of non-tautomerizing systems with intramolecular hydrogen bonds. Effective OH stretching wavenumbers are predicted by the …
Number of citations: 26 www.sciencedirect.com
Ł Furmanek, MRD Seaward - South African Journal of Botany, 2023 - Elsevier
A meta-analysis of literature data with statistical analysis concerning the effect of lichen substances on the inhibition of 10 yeast species (Candida albicans, C. dubliniensis, C. glabrata, …
Number of citations: 0 www.sciencedirect.com
J Spanget-Larsen, BKV Hansen, PE Hansen - Chemical Physics, 2011 - Elsevier
OH stretching wavenumbers were investigated for 30 species with intramolecularly hydrogen-bonded hydroxyl groups, covering the range from 3600 to ca. 1900cm −1 . Theoretical …
Number of citations: 36 www.sciencedirect.com
Ç Karapınar, M Öz - BioResources, 2023 - search.ebscohost.com
The proportions and constituents of the essential oils of flowers and leaves of Primula veris subsp. columnae were determined, and the antioxidant and the antimicrobial (antibacterial …
Number of citations: 2 search.ebscohost.com
GJ Clarkson - 1990 - search.proquest.com
The synthesis of possible precursors of the ligustrone metabolites of Cercospora ligustrina was undertaken. These were postulated as hydroxy-substituted anthracenes with a fused …
Number of citations: 5 search.proquest.com

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